
(S)-Quinuclidin-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Quinuclidin-2-ylmethanol is a chiral compound that belongs to the class of quinuclidine derivatives It is characterized by a quinuclidine ring structure with a hydroxymethyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Quinuclidin-2-ylmethanol typically involves the reduction of quinuclidin-2-one using a chiral reducing agent. One common method is the asymmetric reduction of quinuclidin-2-one with a chiral borane reagent, such as (S)-CBS catalyst, under controlled conditions to yield the desired (S)-enantiomer. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar asymmetric reduction techniques. The process involves optimizing reaction parameters such as temperature, pressure, and the concentration of reagents to achieve high yield and enantiomeric purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Quinuclidin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form quinuclidin-2-carboxylic acid.
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinuclidin-2-carboxylic acid.
Reduction: Quinuclidine.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Quinuclidin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-Quinuclidin-2-ylmethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxymethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The quinuclidine ring structure provides a rigid framework that enhances binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Quinuclidin-3-ol: Has a hydroxyl group on the third carbon, leading to different reactivity and applications.
Quinuclidin-2-one: The ketone form, which can be reduced to (S)-Quinuclidin-2-ylmethanol.
Uniqueness
This compound is unique due to its chiral nature and the presence of the hydroxymethyl group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential in different fields make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
[(2S)-1-azabicyclo[2.2.2]octan-2-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2/t8-/m0/s1 |
Clé InChI |
YUZMBZAYRWUWCN-QMMMGPOBSA-N |
SMILES isomérique |
C1CN2CCC1C[C@H]2CO |
SMILES canonique |
C1CN2CCC1CC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


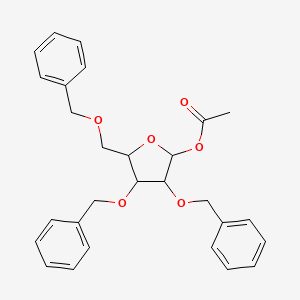
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)


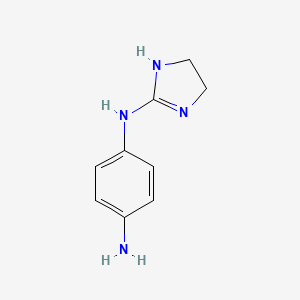
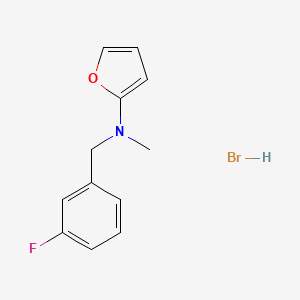
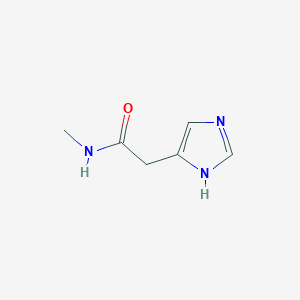
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
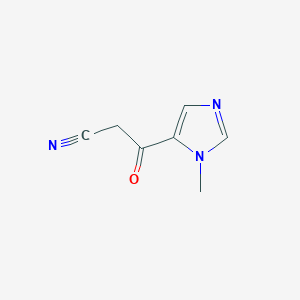
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
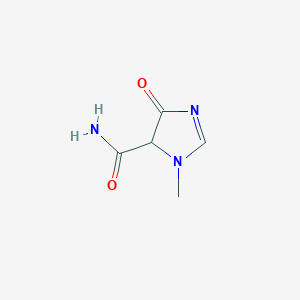
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
